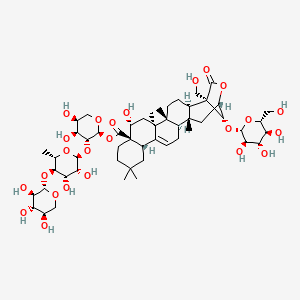

Platycoside M3

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVFDSVASAJMA-GIYNZGKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The intricate pathway of Platycoside M3 Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside M3, a prominent oleanane-type triterpenoid saponin found in the roots of Platycodon grandiflorus, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, supported by available data, experimental methodologies, and visual representations of the key processes.

Core Biosynthesis Pathway of Platycosides

The biosynthesis of platycosides, including this compound, is a complex multi-step process that originates from the ubiquitous isoprenoid pathway and culminates in a series of specific oxidation and glycosylation events. The pathway can be broadly divided into three major stages: the formation of the triterpenoid backbone, the oxidation of this backbone, and the subsequent glycosylation to yield a diverse array of saponins.

Formation of the β-amyrin backbone

The journey begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] In the cytoplasm, the MVA pathway is primarily responsible for producing the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units that are the fundamental building blocks.[2] These are then sequentially condensed to form farnesyl pyrophosphate (FPP), which is dimerized to squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[2]

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid synthesis. In Platycodon grandiflorum, this is catalyzed by β-amyrin synthase (β-AS) to produce the pentacyclic triterpenoid skeleton, β-amyrin.[3]

Oxidation by Cytochrome P450s

Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for introducing hydroxyl and carboxyl groups at various positions on the triterpenoid ring, leading to the formation of different sapogenins. While the precise sequence of oxidations leading to the aglycone of this compound is not fully elucidated, studies have identified several key CYP450 families, such as CYP716, as being heavily involved in platycoside biosynthesis.[4] For instance, CYP716A140v2 and CYP716A141 from P. grandiflorus have been shown to catalyze C-28 carboxylation and C-16β hydroxylation of β-amyrin, respectively.

Glycosylation by UDP-Glycosyltransferases (UGTs)

The final and most diversifying step in platycoside biosynthesis is the attachment of sugar moieties to the sapogenin backbone, a process catalyzed by UDP-glycosyltransferases (UGTs).[5] The specific sugar chains and their linkages determine the final platycoside product.

The structure of this compound reveals a complex glycosylation pattern. Based on current research, a putative pathway for the glycosylation can be proposed. Enzymes like PgUGT29 have been identified to catalyze the glycosylation at the C3 position of platycodin D to form platycodin D3.[6][7] Furthermore, UGT94BY1 , a β-(1,6) glycosyltransferase from P. grandiflorum, has demonstrated the ability to add multiple glucose units via β-(1,6) linkages to various triterpenoid and phenolic glycosides.[8] This enzyme is a strong candidate for the elongation of the sugar chain at the C3 position. The complete sequence of UGTs and their order of action to synthesize this compound are still under investigation.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. Most studies have focused on the identification of genes and the qualitative functional characterization of the enzymes involved. The tables below summarize the types of quantitative data that are typically generated in such studies, using related platycoside research as a proxy.

Table 1: Gene Expression Analysis of Key Biosynthetic Genes in Platycodon grandiflorum

| Gene | Enzyme | Tissue with Highest Expression | Method | Reference |

| β-AS | β-amyrin synthase | Root | qRT-PCR | [3] |

| CYP716A140v2 | Cytochrome P450 | Root | RNA-Seq | Not specified |

| CYP716A141 | Cytochrome P450 | Root | RNA-Seq | Not specified |

| PgUGT29 | UDP-glycosyltransferase | Root | qRT-PCR | [6] |

| UGT94BY1 | UDP-glycosyltransferase | Not specified | Transcriptome Analysis | [8] |

Table 2: In Vitro Enzyme Activity of a Key Glycosyltransferase

| Enzyme | Substrate | Product | Activity | Reference |

| PgUGT29 | Platycodin D | Platycodin D3 | Confirmed | [6][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of platycoside biosynthesis.

Gene Identification and Cloning

Workflow:

Detailed Methodology for RNA Extraction and cDNA Synthesis:

-

Tissue Homogenization: Fresh or frozen root tissue from P. grandiflorum is ground to a fine powder in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a plant RNA extraction kit) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Heterologous Expression and Enzyme Characterization

Workflow:

Detailed Methodology for In Vitro Enzyme Assay of a UGT:

-

Reaction Mixture Preparation: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant UGT enzyme, the acceptor substrate (e.g., a platycoside precursor), and the sugar donor (e.g., UDP-glucose).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by adding a solvent such as methanol.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed glycoside.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Detailed Methodology:

-

Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a reference gene (e.g., actin) for normalization.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix with the synthesized cDNA as a template.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[3]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. While the initial steps leading to the β-amyrin backbone are well-established, the specific CYP450s and UGTs responsible for the final intricate modifications to produce this compound are still being actively investigated. The identification and characterization of enzymes like PgUGT29 and UGT94BY1 have provided significant insights into the glycosylation steps.

Future research should focus on:

-

The definitive identification and functional characterization of all UGTs involved in the this compound biosynthetic pathway and their precise order of action.

-

The elucidation of the regulatory mechanisms that control the expression of these biosynthetic genes.

-

The determination of the enzyme kinetics for the key biosynthetic enzymes to enable robust metabolic modeling and engineering strategies.

A complete understanding of this pathway will unlock the potential for the sustainable and high-level production of this compound for its promising applications in the pharmaceutical and nutraceutical industries.

References

- 1. Comparative Transcriptomic Analysis on White and Blue Flowers of Platycodon grandiflorus to Elucidate Genes Involved in the Biosynthesis of Anthocyanins [ijbiotech.com]

- 2. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic Analysis, Cloning, Characterization, and Expression Analysis of Triterpene Biosynthetic Genes and Triterpene Accumulation in the Hairy Roots of Platycodon grandiflorum Exposed to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus [frontiersin.org]

- 5. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genome-Wide Identification of UGT Gene Family and Functional Analysis of PgUGT29 in Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside M3: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside M3 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorus, a perennial flowering plant commonly used in traditional Asian medicine. As a member of the platycoside family, it is recognized for its potential pharmacological activities, which are intrinsically linked to its specific physical and chemical characteristics. This document provides an in-depth overview of the known properties of pure this compound, detailed experimental protocols for its analysis, and insights into its potential biological mechanisms of action.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for its identification, purification, and formulation in research and development settings.

General and Structural Data

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₀O₂₄ | [1][2] |

| Molecular Weight | 1089.2 g/mol | [1][2] |

| CAS Number | 917482-69-0 | [2] |

| Appearance | White to off-white powder | [3] |

| Purity (Typical) | ≥98% by HPLC | [4] |

Solubility Profile

| Solvent | Solubility | Notes |

| DMSO | Soluble | [3][4] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Pyridine | Soluble | [3] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended. Stock solutions are typically stable for several months when stored below -20°C.[5]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound. While a complete public spectral dataset for this compound is not available, data from closely related platycosides provide expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of Platycoside N, a similar compound, the following peaks can be anticipated[4]:

-

~3425 cm⁻¹: A broad band indicating O-H stretching from multiple hydroxyl groups.

-

~2947 cm⁻¹: C-H stretching from aliphatic methyl and methylene groups.

-

~1738 cm⁻¹: C=O stretching from the ester carbonyl group.[6]

-

~1633 cm⁻¹: C=C stretching from the trisubstituted double bond in the oleanane skeleton.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data for this compound are not publicly available. However, analysis of related platycosides reveals typical chemical shift regions[4].

-

¹H-NMR (in Pyridine-d₅): Anomeric protons of the sugar moieties are expected between δ 5.10 and δ 6.47 ppm. Multiple signals for methyl groups on the triterpenoid skeleton typically appear between δ 0.89 and δ 1.58 ppm. An olefinic proton is characteristically observed around δ 5.46 ppm (br s).[4][7]

-

¹³C-NMR (in Pyridine-d₅): The aglycone portion will show characteristic signals for olefinic carbons (~δ 123.1 and 144.5), a carbonyl carbon from the ester group (~δ 176.0), and numerous signals for the triterpenoid skeleton's methyl, methylene, and methine carbons. The saccharide portion will display signals for anomeric carbons (~δ 93.9 to 106.7) and other sugar carbons.[4][7]

Experimental Protocols

Standardized analytical methods are essential for the reliable quantification and identification of this compound. The following protocols are based on established methods for the analysis of platycosides.[1][8]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound.

-

Instrumentation: Hitachi L-6000 instrument or equivalent.[1]

-

Column: Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0–6 min: 10–15% B

-

6–50 min: 15–25% B

-

50–70 min: 25–70% B

-

70–80 min: 70–100% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Room temperature or maintained at 40°C.[1][8]

-

Injection Volume: 10 µL.[1]

-

Detector: Evaporative Light Scattering Detector (ELSD).[1]

-

Probe Temperature: 70°C

-

Nebulizer Gas (Nitrogen) Flow: 2.5 bar

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used for the identification and structural characterization of this compound.

-

Instrumentation: UPLC system coupled to an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.[8]

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[8]

-

MS Parameters (Typical):

-

Data Acquisition: Mass spectra are typically acquired over a range of m/z 150–2000. For tandem MS (MS/MS), collision energy is optimized for fragmentation.[9]

-

Accuracy: A lock mass, such as leucine enkephalin, can be used to ensure mass accuracy and reproducibility.[1]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, studies on other major platycosides, particularly Platycodin D, provide a strong indication of its potential biological mechanisms. This information is critical for hypothesis generation in drug discovery and development.

Anti-Inflammatory Activity

Platycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism likely involves the modulation of key inflammatory signaling cascades. Extracts containing platycosides have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7][10] This is achieved through the inhibition of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways and the activation of the protective PI3K/Nrf2/HO-1 pathway.[10][11]

Apoptotic Activity in Cancer Cells

Platycodin D, a related saponin, induces apoptosis in various cancer cell lines through a multi-faceted mechanism.[2][3][12] This process involves the generation of reactive oxygen species (ROS), which activates apoptosis signal-regulating kinase 1 (ASK-1).[2] This activation subsequently triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the modulation of Bcl-2 family proteins (upregulation of Bax, downregulation of Bcl-2), mitochondrial dysfunction, and activation of caspases.[2][12] Furthermore, platycosides can suppress pro-survival pathways such as the PI3K/AKT/mTOR cascade.[3]

Mandatory Visualizations

Logical and Experimental Diagrams

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 4. mdpi.com [mdpi.com]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. thieme-connect.de [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 10. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycoside M3: An In-Depth Technical Guide on In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platycoside M3, a triterpenoid saponin derived from the root of Platycodon grandiflorum, is an emerging phytochemical of interest for its potential therapeutic applications. While direct in vitro studies on this compound are limited, extensive research on its close structural analog, Platycodin D, provides a strong predictive framework for its mechanisms of action. This technical guide synthesizes the available data, focusing on the anti-inflammatory and anti-cancer activities demonstrated by related platycosides in vitro. The primary mechanisms involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, leading to the regulation of inflammatory responses, induction of apoptosis, and inhibition of cancer cell proliferation. This document presents a comprehensive overview of these pathways, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future research.

Core In Vitro Mechanisms of Action

The biological activities of platycosides in vitro are predominantly centered around their anti-inflammatory and anti-cancer effects. These effects are not mutually exclusive and often share common signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory properties of platycosides are primarily mediated through the suppression of pro-inflammatory signaling cascades in immune cells such as macrophages. Key pathways involved include:

-

NF-κB Signaling Pathway: Platycosides have been shown to inhibit the activation of the transcription factor NF-κB.[1][2][3] This is a crucial mechanism as NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5] Inhibition typically occurs through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Platycosides have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[1][2][4][5]

-

PI3K/Akt/Nrf2 Signaling: Some studies suggest that platycosides can exert anti-inflammatory effects by activating the PI3K/Akt pathway, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory roles.[6][7]

Anti-Cancer Activity

Platycosides exhibit significant anti-cancer effects across a range of cancer cell lines in vitro.[8][9][10] The mechanisms are multi-faceted and include:

-

Induction of Apoptosis: A primary anti-cancer mechanism is the induction of programmed cell death (apoptosis). Platycosides have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[9][11]

-

Cell Cycle Arrest: Platycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[9][12]

-

Inhibition of Proliferation and Survival Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[13] Platycosides, particularly Platycodin D, have been shown to inhibit this pathway, leading to reduced cancer cell viability.[11][14][15][16]

-

Induction of Autophagy: Autophagy, or type II programmed cell death, is another mechanism by which platycosides can induce cancer cell death.[17] This process is often linked to the modulation of the AMPK/mTOR/Akt signaling pathway.[17][18]

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, platycosides can induce an increase in intracellular ROS levels, which can lead to oxidative stress, DNA damage, and ultimately, apoptosis.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Platycodin D and other platycoside-rich extracts, which serve as a proxy for the potential activity of this compound.

Table 1: Anti-Cancer Activity (IC50 Values)

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| Platycodin D | PC-12 (pheochromocytoma) | MTT | 13.5 ± 1.2 µM (48h) | [12] |

| Platycodin D | H520 (lung cancer) | MTT | 15.86 µg/mL | [19] |

| Platycodin D combination | LLC (Lewis lung carcinoma) | Cell Viability | ~6.634 µM (48h) | [20] |

| Platycodin D combination | H1975 (lung cancer) | Cell Viability | ~28.33 µM (48h) | [20] |

Table 2: Anti-Inflammatory Activity

| Compound/Extract | Cell Line | Stimulant | Effect | Concentration | Citation |

| PGW Extract | BV2 (microglia) | Aβ | 30.4% NO inhibition | 50 µg/mL | [3][21] |

| PGW Extract | BV2 (microglia) | Aβ | 61.2% NO inhibition | 200 µg/mL | [3][21] |

| PGSP Extract | RAW264.7 (macrophage) | - | Increased NO release | 250-1000 µg/mL | [1][5] |

| PGSP Extract | RAW264.7 (macrophage) | - | Increased TNF-α, IL-1β, IL-6 | 250-1000 µg/mL | [1][5] |

Note: PGW = Platycodon grandiflorum Water Extract; PGSP = Platycodon grandiflorum and Salvia plebeian Extract. The effects of PGSP indicate immunostimulatory activity in the absence of a pro-inflammatory stimulant.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow for assessing in vitro activity.

Caption: Projected anti-inflammatory signaling pathways of this compound.

Caption: Projected anti-cancer signaling pathways of this compound.

References

- 1. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells | PLOS One [journals.plos.org]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro antitumor effects of platycodin d, a saponin purified from platycodi radix on the h520 lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 14. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Potential Therapeutic Targets of Platycoside M3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside M3 is a biotransformed, deglycosylated triterpenoid saponin derived from the roots of Platycodon grandiflorum. While direct research on this compound is emerging, its therapeutic potential can be largely inferred from the extensive studies on its structural analog, Platycodin D, and other 3-O-β-D-glucopyranosyl platycosides. Deglycosylation of platycosides has been shown to enhance their bioavailability and biological activities.[1][2][3] This guide delineates the potential therapeutic targets of this compound, focusing on its promising anti-inflammatory and anti-cancer properties, with the understanding that these are largely extrapolated from closely related compounds.

Anti-Inflammatory Effects

The potential anti-inflammatory activities of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. Biotransformed extracts of Platycodon grandiflorum, rich in 3-O-β-D-glucopyranosyl platycosides, have demonstrated potent anti-inflammatory effects.[4][5] The primary molecular targets implicated in these effects are discussed below.

Key Signaling Pathways in Inflammation

1. Inhibition of NF-κB and MAPK Signaling Pathways:

A central mechanism in the anti-inflammatory action of platycosides is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Platycodin D has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK1/2, p38, JNK) and the nuclear translocation of the p65 subunit of NF-κB.[5][6] This dual inhibition results in the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][7]

2. Activation of Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). This pathway plays a crucial role in protecting against oxidative stress-induced inflammation. Biotransformed Platycodon grandiflorum root extracts have been observed to activate the PI3K/Nrf2/HO-1 signaling pathway.[4] This activation enhances the cellular antioxidant defense and contributes to the suppression of inflammatory responses.

3. Activation of LXRα-ABCA1 Signaling Pathway:

Liver X receptor alpha (LXRα) is a nuclear receptor that plays a key role in cholesterol homeostasis and the regulation of inflammation. Platycodin D has been found to activate the LXRα-ABCA1 signaling pathway in microglia.[8] This activation leads to a decrease in inflammatory responses, suggesting a neuroprotective role.

Table 1: Quantitative Data on the Anti-Inflammatory Effects of Platycodin D and Related Compounds

| Compound/Extract | Model | Target | Effect | Concentration | Reference |

| Biotransformed P. grandiflorum Extract | LPS-stimulated NR8383 cells | NO, iNOS, IL-1β, IL-6, TNF-α | Inhibition of production | Not specified | [4] |

| Platycodin D | LPS-stimulated primary rat microglia | ROS, TNF-α, IL-6, IL-1β | Significant inhibition | Not specified | [8] |

| Platycodin D | IL-13-stimulated RPMI2650 cells | GM-CSF, eotaxin, MUC5AC | Inhibition of expression | Not specified | [6] |

| Platycodin D | MPP+-induced BV-2 cells | NO, PGE2, iNOS, COX-2 | Significant inhibition | Not specified | [7] |

Diagram 1: Anti-Inflammatory Signaling Pathways of Platycosides

References

- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Bioactivity of 3-O-β-ᴅ-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platycodin D inhibits interleukin-13-induced the expression of inflammatory cytokines and mucus in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platycodin D inhibits MPP+-induced inflammatory response in BV-2 cells through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Platycoside M3 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside M3, a triterpenoid saponin from the roots of Platycodon grandiflorus, presents a compelling case for drug discovery due to the known therapeutic properties of related platycosides. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, offering a time- and cost-effective strategy to elucidate its therapeutic potential. In the absence of direct experimental data for this compound, this paper provides a detailed, proposed methodology based on established computational techniques successfully applied to similar natural products. This guide covers target identification, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, forming a foundational roadmap for future research and development.

Introduction

The genus Platycodon is a rich source of bioactive saponins, with numerous studies highlighting their anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] this compound, a member of this family, remains relatively underexplored.[4] Computational, or in silico, methods provide a powerful toolkit for the preliminary assessment of novel compounds, enabling the prediction of their biological activities and pharmacokinetic profiles before embarking on extensive laboratory-based experiments.[5][6][7] This guide details a proposed in silico workflow to predict the bioactivity of this compound, thereby accelerating its evaluation as a potential therapeutic agent.

Molecular Profile of this compound

A crucial first step in any in silico analysis is to obtain the precise molecular structure of the compound of interest. The chemical information for this compound is available in public databases.

| Property | Value | Source |

| Molecular Formula | C52H80O24 | PubChem[4] |

| Molecular Weight | 1089.2 g/mol | PubChem[4] |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC3C(C(C(OC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | PubChem[4] |

| InChI Key | N/A |

Proposed In Silico Bioactivity Prediction Workflow

The following sections outline a step-by-step computational methodology to predict the therapeutic potential of this compound. This workflow is designed to be a comprehensive yet flexible framework that can be adapted based on specific research questions.

References

- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C52H80O24 | CID 101403597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products [mdpi.com]

Natural sources and abundance of Platycoside M3.

An In-depth Technical Guide to Platycoside M3: Natural Sources and Abundance

Introduction

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. As a member of the platycoside family, this compound is a subject of growing interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Platycodon grandiflorus, commonly known as the balloon flower.[1][2] This perennial flowering plant, belonging to the Campanulaceae family, is native to East Asia and is the sole member of the Platycodon genus. Traditionally, the roots of P. grandiflorus (Platycodi Radix) have been used in herbal medicine and as a food ingredient.[3][4] Platycosides, including this compound, are considered the main bioactive constituents of this plant.[2][5]

These saponins are synthesized through the mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways, starting with the cyclization of 2,3-oxidosqualene to form a β-amyrin skeleton.[6] This triterpenoid backbone then undergoes a series of modifications, such as oxidation and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), to produce the diverse range of platycosides found in the plant.[6]

Abundance of this compound

The concentration of this compound, along with other platycosides, can vary significantly depending on the specific part of the Platycodon grandiflorum plant, its cultivar, and the processing methods used. The roots are generally considered to have the highest concentration of total saponins.

A study characterizing the saponin content in various parts of Platycodon grandiflorum using UPLC-QToF/MS provides valuable quantitative data. The table below summarizes the content of different platycoside groups in various plant parts.

| Plant Part | Polygalacic Acid Group (mg/100g DW) | Platycogenic Acid A Group (mg/100g DW) | Platycodigenin Group (mg/100g DW) | Total Saponin Content (mg/100g DW) |

| Stems | 176.48 ± 11.66 | 220.32 ± 9.73 | 596.91 ± 40.90 | 993.71 ± 57.27 |

| Buds | 266.56 ± 26.94 | 277.24 ± 15.34 | 820.24 ± 35.85 | 1364.05 ± 73.40 |

| Leaves | 196.95 ± 11.93 | 199.20 ± 8.77 | 485.01 ± 23.31 | 881.16 ± 5.15 |

| Roots (with peel) | 233.41 ± 4.97 | 298.55 ± 2.83 | 1144.37 ± 18.86 | 1674.60 ± 25.45 |

| Roots (without peel) | 127.73 ± 12.26 | 219.15 ± 8.82 | 711.95 ± 28.26 | 1058.83 ± 45.69 |

| Blanched Roots (without peel) | 116.33 ± 1.39 | 201.13 ± 5.47 | 627.71 ± 8.24 | 945.17 ± 11.08 |

| Data adapted from a study on the characterization of saponins from various parts of Platycodon grandiflorum.[7] |

While the table provides an overview of the major platycoside groups, it is important to note that the roots with the peel contain the highest total saponin content, suggesting that a significant number of saponins are located in the peel.[7]

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific and validated methodologies. The following sections detail the key experimental protocols cited in the literature.

Extraction of Platycosides

A common method for extracting platycosides from powdered Platycodi Radix involves sonication with a solvent system.[8]

-

Sample Preparation: Approximately 1 gram of finely powdered Platycodi Radix is used for extraction.

-

Solvent Extraction: The powdered sample is extracted three times with 10 mL of a chosen solvent system (e.g., water, 30% MeOH, 50% MeOH, 70% MeOH, or MeOH) by sonication for 10 minutes.

-

Centrifugation and Evaporation: After sonication, the mixture is centrifuged, and the supernatants are combined and evaporated to dryness.

-

Solid-Phase Extraction (SPE): The residue is dissolved in 10 mL of water. A 1 mL aliquot of this aqueous solution is then applied to a Sep-Pak® C18 column. The column is sequentially eluted with 3 mL of water, 5 mL of 30% methanol, and 3 mL of 70% methanol to separate the platycosides from other components.[8]

Quantification by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a validated method for the simultaneous quantitative determination of major saponins in Platycodi Radix.[8]

-

Chromatographic System: A C18 analytical column is typically used for separation.

-

Mobile Phase: A gradient of aqueous acetonitrile is employed as the mobile phase.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is used for the detection of the separated saponins.

-

Method Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.[8]

Identification by LC-ESI-MS/MS

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool for the rapid identification of platycosides in crude extracts.[8]

-

Ionization Mode: Analysis is typically performed in the negative ion mode using an electrospray source.

-

Instrumentation: A system such as an LCQ DECA XP MS system can be used.

-

Operating Conditions:

-

Ion spray voltage: 4 kV

-

Capillary voltage: -15 V

-

Capillary temperature: 275 °C

-

Sheath gas: Nitrogen

-

-

Fragmentation Analysis: Under ESI-MS/MS conditions, the fragmentation patterns of the [M – H]− ions show signals corresponding to the cleavage of glycosidic bonds, which allows for the rapid identification of the saponin structures.[8]

Visualizations

Biosynthesis of Platycosides

The biosynthesis of platycosides is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The resulting triterpenoid skeleton is then modified to create a variety of platycoside structures.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus, a medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Platycoside M3: A Technical Guide to its Spectroscopic Identification

For researchers, scientists, and professionals engaged in drug development, the precise identification of natural compounds is a critical foundation for innovation. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification of Platycoside M3, a triterpenoid saponin with significant therapeutic potential.

This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, presenting the information in clearly structured tables for ease of comparison and analysis. Furthermore, it outlines the experimental protocols utilized for the acquisition of this spectroscopic data, offering a reproducible framework for laboratory validation.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound relies on the comprehensive analysis of its ¹H-NMR, ¹³C-NMR, and mass spectrometry data. While the primary literature confirming the structure of this compound references previously published data, this guide collates the essential spectral information for clear identification. The identification is typically achieved by comparing the acquired spectroscopic data with established literature values. Key publications for this comparative analysis include "Triterpenoid saponins from the roots of Platycodon grandiflorum" published in Planta Medica (2009) and "Two new oleanane-type triterpenoid saponins from the roots of Platycodon grandiflorum" in the Journal of Asian Natural Products Research (2009).

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Formula |

| ESI-MS | 1089.2 [M+H]⁺ (example) | C₅₂H₈₀O₂₄ |

Note: The exact m/z values and fragmentation patterns should be determined from experimental data and compared with literature values for confirmation.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, including the aglycone and sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm).

¹³C-NMR Chemical Shifts (Exemplary Data)

| Carbon Position | Chemical Shift (δ) ppm | Carbon Position | Chemical Shift (δ) ppm |

| Aglycone | Sugar Moieties | ||

| C-1 | Value | Glc-1 | Value |

| C-2 | Value | Glc-2 | Value |

| C-3 | Value | Glc-3 | Value |

| ... | ... | ... | ... |

¹H-NMR Chemical Shifts (Exemplary Data)

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone | |||

| H-1 | Value | e.g., d | Value |

| H-2 | Value | e.g., dd | Value |

| H-3 | Value | e.g., m | Value |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| Glc-H1 | Value | e.g., d | Value |

| ... | ... | ... | ... |

Note: The tables above are templates. The actual, complete datasets for this compound must be extracted from the full-text articles referenced.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols based on common practices for the analysis of triterpenoid saponins.

Sample Preparation

-

Extraction and Isolation: this compound is typically isolated from the roots of Platycodon grandiflorum. The dried and powdered plant material is subjected to solvent extraction (e.g., with methanol or ethanol), followed by a series of chromatographic separation techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to yield the pure compound.

-

NMR Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

MS Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and may be infused directly into the mass spectrometer or analyzed via an LC-MS system.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: Standard acquisition parameters are used. The spectral width is set to cover the expected range of proton chemical shifts.

-

¹³C-NMR: A proton-decoupled sequence is typically used to obtain a spectrum with single lines for each carbon atom.

-

2D-NMR: To aid in the complete structural assignment, various 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry

-

Instrumentation: Electrospray ionization (ESI) is a common ionization technique for saponins, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

ESI-MS: The sample solution is introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced, and the resulting product ions are analyzed. This provides insights into the sequence and linkage of the sugar moieties and the structure of the aglycone.

Logical Workflow for this compound Identification

The process of identifying this compound from a plant extract follows a logical sequence of steps, from initial extraction to final structural confirmation.

Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of this compound.

Signaling Pathways and Biological Activity

Further research is required to fully elucidate the specific signaling pathways modulated by this compound. However, triterpenoid saponins from Platycodon grandiflorum are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The investigation into the precise molecular mechanisms of this compound is an active area of research. A generalized workflow for investigating these pathways is presented below.

Caption: A schematic outlining the experimental workflow for investigating the signaling pathways affected by this compound.

Platycoside M3: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Platycoside M3 in various common laboratory solvents. Understanding the solubility of this triterpenoid saponin is critical for researchers engaged in drug discovery and development, as it directly impacts sample preparation, formulation, and in vitro/in vivo testing. This document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information for a closely related compound to aid in experimental design.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a range of solvents remains limited in publicly available literature. However, information from suppliers of analytical standards provides qualitative descriptions and practical guidance for preparing stock solutions. This compound is generally soluble in several organic solvents.

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used for preparing high-concentration stock solutions. |

| Chloroform | Soluble[2] | --- |

| Dichloromethane | Soluble[2] | --- |

| Ethyl Acetate | Soluble[2] | --- |

| Acetone | Soluble[2] | --- |

For practical laboratory applications, stock solutions of this compound can be prepared in a suitable solvent like DMSO at various concentrations. The following table, derived from supplier data, indicates the required solvent volume to dissolve a specific mass of this compound to achieve a desired molar concentration. This serves as an indirect measure of its solubility, suggesting it is soluble to at least 100 mM in the appropriate solvent.[2]

Table 2: Preparation of this compound Stock Solutions

| Desired Concentration | 1 mg | 5 mg | 10 mg |

| 1 mM | 0.9181 mL | 4.5905 mL | 9.1811 mL |

| 5 mM | 0.1836 mL | 0.9181 mL | 1.8362 mL |

| 10 mM | 0.0918 mL | 0.4591 mL | 0.9181 mL |

| 50 mM | 0.0184 mL | 0.0918 mL | 0.1836 mL |

| 100 mM | 0.0092 mL | 0.0459 mL | 0.0918 mL |

Note: The molecular weight of this compound is 1089.2 g/mol .[3]

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound (high purity standard)

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV, ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be well above the estimated solubility.

-

Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to promote equilibrium.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using known concentrations of the this compound standard to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Signaling Pathway of a Related Saponin: Platycodin D

While specific signaling pathways for this compound are not well-documented, the closely related and abundant saponin from Platycodon grandiflorum, Platycodin D, has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism as a potential reference for the biological activity of related platycosides.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Platycoside M3 from Platycodon grandiflorus

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platycoside M3 is a triterpenoid saponin found in the roots of Platycodon grandiflorus, a perennial flowering plant with a long history of use in traditional medicine. Like other platycosides, this compound is investigated for its potential pharmacological activities. As a minor saponin, its isolation in high yields presents a significant challenge. These application notes provide an overview of effective extraction and purification strategies, drawing from established methods for related platycosides, to guide researchers in developing a high-yield protocol for this compound.

The chemical formula for this compound is C₅₂H₈₀O₂₄. The extraction and purification of this compound and other saponins from Platycodon grandiflorus generally involve initial solvent extraction followed by various chromatographic techniques for purification.

I. High-Yield Extraction Strategies

Several advanced extraction techniques have been shown to improve the yield of total saponins from Platycodon grandiflorus, which can be adapted to enhance the recovery of this compound.

1. Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. It is known for being a green and efficient technique.

2. Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE): This method combines the benefits of UAE with the use of ionic liquids as solvents. Ionic liquids can be highly effective in dissolving saponins and disrupting the plant matrix, leading to higher extraction yields.

3. Thermal Reflux-Ethanol Extraction: A conventional and widely used method that involves boiling the plant material in an ethanol solution to extract the desired compounds.

Comparison of Extraction Methods for Total Saponins

While specific yield data for this compound is limited, the following table summarizes the yields of total saponins from Platycodon grandiflorum using different extraction methods, providing a baseline for selecting an optimal extraction strategy.

| Extraction Method | Solvent | Key Parameters | Total Saponin Yield (mg/g) | Reference |

| Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) | 1.33 mol/L [BMIM]Br | Power: 380 W, Time: 10 min, Liquid-to-Solid Ratio: 22 mL/g | 1.45 ± 0.02 | [1][2] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Power: 150 W, Temperature: 70 °C, Time: 20 min | Not explicitly stated for total saponins, but optimized for polysaccharides | [3] |

| Thermal Reflux-Ethanol Extraction | Ethanol | Not specified | Lower than IL-UAE | [2] |

II. Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of platycosides. Researchers should note that these protocols may require optimization to maximize the yield of the minor saponin, this compound.

Protocol 1: Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) of Total Saponins

This protocol is adapted from a method demonstrated to provide high yields of total saponins.

1. Materials and Reagents:

-

Dried and powdered roots of Platycodon grandiflorus

-

Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bromide - [BMIM]Br)

-

Deionized water

-

Ethanol

-

Ultrasonic bath or probe system

-

Centrifuge

-

Rotary evaporator

2. Extraction Procedure:

-

Weigh 1.0 g of powdered Platycodon grandiflorus root and place it in a suitable extraction vessel.

-

Prepare the ionic liquid solution (e.g., 1.33 mol/L [BMIM]Br in water).

-

Add 22 mL of the ionic liquid solution to the plant material (liquid-to-solid ratio of 22 mL/g).

-

Place the vessel in an ultrasonic bath and sonicate at 380 W for 10 minutes.

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the extracted saponins.

-

The crude extract can then be further purified.

Protocol 2: Purification of this compound using Preparative Chromatography

Following the initial extraction, a multi-step chromatographic process is necessary to isolate this compound from the complex mixture of saponins.

1. Materials and Reagents:

-

Crude saponin extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water, n-butanol, hexane)

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

2. Preliminary Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water to separate fractions with different polarities.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions enriched with platycosides.

3. Isolation by High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system suitable for separating minor saponins, such as chloroform-methanol-isopropanol-water (3:2:2:3, v/v) or hexane-n-butanol-water (1:40:20, v/v).[4][5]

-

Dissolve the enriched fraction from the previous step in the solvent mixture.

-

Inject the sample into the HSCCC system and perform the separation.

-

Collect the fractions and analyze them by HPLC to identify those containing this compound.

4. Final Purification by Preparative HPLC:

-

Pool the fractions containing this compound from the HSCCC separation.

-

Concentrate the pooled fractions under reduced pressure.

-

Dissolve the residue in a suitable solvent for HPLC (e.g., methanol-water mixture).

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water) to achieve high-purity separation of this compound.[6]

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and identity by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

III. Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for Extraction and Purification of this compound.

Caption: Analytical Workflow for Verification of this compound.

The extraction and purification of this compound from Platycodon grandiflorus require a multi-step approach that begins with an efficient extraction method, such as IL-UAE, followed by a series of chromatographic separations. While the presented protocols are based on successful methods for related platycosides, researchers should perform optimization studies to maximize the yield of this compound. The provided application notes and protocols offer a solid foundation for developing a robust and high-yield process for the isolation of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Platycodon grandiflorum saponins: Ionic liquid-ultrasound-assisted extraction, antioxidant, whitening, and antiaging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Platycoside M3 in Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Platycoside M3 in biological matrices such as plasma. This compound, a triterpenoid saponin, is a metabolite of other platycosides found in Platycodon grandiflorus. Given the increasing interest in the pharmacological activities of platycoside metabolites, a sensitive and reliable analytical method is crucial for pharmacokinetic and metabolic studies. This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed method is based on established analytical procedures for structurally similar platycosides and is intended to provide a robust starting point for method development and validation.

Introduction

Platycosides, the major active components of Platycodon grandiflorus, are known for a wide range of pharmacological effects. Following oral administration, these compounds undergo metabolic transformation, primarily through deglycosylation by intestinal microflora and hydrolysis by hepatic enzymes, leading to the formation of various metabolites, including this compound. The biological activities of these metabolites are of significant interest to researchers in drug discovery and development. Therefore, a sensitive and selective analytical method is essential for the accurate determination of this compound levels in biological samples to facilitate pharmacokinetic and metabolism studies. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this application.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of this compound from plasma samples.

Protocol:

-

To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar saponin not present in the sample) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A: 20% Solvent B) for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

Specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte. Based on its molecular weight of 1089.2 g/mol (from PubChem CID 101403597) and the fragmentation patterns of similar platycosides, the following are proposed theoretical transitions.

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 1112.5 [M+Na]+ | To be determined | 0.1 | To be optimized | To be optimized |

| This compound | 1088.5 [M-H]- | To be determined | 0.1 | To be optimized | To be optimized |

| Internal Standard | Analyte-specific | Analyte-specific | 0.1 | To be optimized | To be optimized |

Note: The selection of precursor and product ions, as well as the optimization of cone voltage and collision energy, are critical for achieving high sensitivity and specificity and must be experimentally determined.

Expected Method Performance

While this application note proposes a method for this compound, the expected performance can be estimated based on validated methods for structurally similar platycosides like Platycodin D.

Table 4: Representative Quantitative Data for a Related Platycoside (Platycodin D)

| Parameter | Typical Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 80% |

Data presented here is for illustrative purposes and is based on published methods for other platycosides. Actual performance for this compound must be determined through method validation.

Diagrams

Caption: Experimental workflow for this compound analysis.

Caption: Proposed metabolic pathway of platycosides.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the sensitive and selective quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a valuable starting point for researchers. The successful implementation and validation of this method will enable further investigation into the pharmacokinetics and metabolism of this important platycoside metabolite.

Application Note: In Vitro Anti-inflammatory Assay for Platycoside M3

Introduction

Platycoside M3, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant interest for its potential therapeutic properties. Emerging evidence suggests that platycosides exhibit a range of pharmacological activities, including anti-inflammatory effects. This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, key cells of the innate immune system, play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3] The protocols described herein will enable researchers to quantify the inhibitory effects of this compound on these inflammatory markers and to elucidate its mechanism of action by examining its influence on key signaling pathways like NF-κB and MAPK.[4][5][6]

Principle

This assay is based on the principle of inducing an inflammatory response in a macrophage cell line (e.g., RAW 264.7 or J774A.1) with LPS. The anti-inflammatory potential of this compound is then evaluated by its ability to suppress the production of key inflammatory mediators. The nitric oxide (NO) concentration in the cell culture supernatant is measured using the Griess assay.[3] The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[1][7] Furthermore, the expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), can be determined by Western blotting.[2][3] To investigate the underlying molecular mechanism, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways is also assessed by Western blotting for key phosphorylated proteins.[4][6]

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages

| Treatment | NO Concentration (µM) | % Inhibition |

| Control (no LPS) | ||

| LPS (1 µg/mL) | ||

| LPS + this compound (1 µM) | ||

| LPS + this compound (5 µM) | ||

| LPS + this compound (10 µM) | ||

| LPS + this compound (25 µM) | ||

| LPS + this compound (50 µM) |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (no LPS) | |||

| LPS (1 µg/mL) | |||

| LPS + this compound (10 µM) | |||

| LPS + this compound (25 µM) | |||

| LPS + this compound (50 µM) |

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated Macrophages

| Treatment | Relative iNOS Expression (Fold Change) | Relative COX-2 Expression (Fold Change) |

| Control (no LPS) | 1.0 | 1.0 |

| LPS (1 µg/mL) | ||

| LPS + this compound (10 µM) | ||

| LPS + this compound (25 µM) | ||

| LPS + this compound (50 µM) |

Experimental Protocols

Cell Culture and Maintenance

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain optimal growth.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[7]

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution to generate a standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.

-

After 16-18 hours of incubation, collect the cell culture supernatant.[1]

-

Centrifuge the supernatant to remove any cellular debris.[1]

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

-